molecular formula C15H13NO2 B12839045 N-(4'-Formyl[1,1'-biphenyl]-2-yl)acetamide

N-(4'-Formyl[1,1'-biphenyl]-2-yl)acetamide

Cat. No.: B12839045
M. Wt: 239.27 g/mol
InChI Key: BGPJSIVVVSLJBB-UHFFFAOYSA-N
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Description

N-(4'-Formyl[1,1'-biphenyl]-2-yl)acetamide is a biphenyl acetamide derivative featuring a formyl (-CHO) substituent at the 4'-position of the biphenyl moiety and an acetamide group at the 2-position.

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

N-[2-(4-formylphenyl)phenyl]acetamide

InChI

InChI=1S/C15H13NO2/c1-11(18)16-15-5-3-2-4-14(15)13-8-6-12(10-17)7-9-13/h2-10H,1H3,(H,16,18)

InChI Key

BGPJSIVVVSLJBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Formation of Biphenyl Intermediate

The biphenyl core is typically constructed or modified to introduce the necessary substitution pattern:

  • Starting Material: Biphenyl derivatives such as biphenyl-2-amine or biphenyl-2-nitrobenzene are common precursors.
  • Reduction: Biphenyl-2-nitrobenzene can be reduced to biphenyl-2-ylamine using iron powder in acidic medium (e.g., hydrochloric acid), providing the amine functionality required for subsequent acylation.

Introduction of the Formyl Group

The formyl group at the 4' position on the biphenyl ring is introduced via selective formylation methods:

  • Electrophilic Aromatic Substitution: The biphenyl intermediate undergoes formylation using reagents such as the Vilsmeier-Haack reagent (formed from DMF and POCl3) or other formylating agents to install the aldehyde group at the para position relative to the acetamide substituent.
  • Regioselectivity: The position of the formyl group is controlled by the directing effects of existing substituents on the biphenyl ring.

Acetamide Formation via Acylation

The acetamide moiety is introduced by acylation of the biphenyl-2-ylamine:

  • Acylation Reaction: The amine group on the biphenyl intermediate is reacted with acetic anhydride or acetyl chloride under basic conditions (e.g., triethylamine) to form the acetamide bond.
  • Reaction Conditions: Typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at controlled temperatures to optimize yield and minimize side reactions.

Alternative Synthetic Route: Acylation with 2-(4-formyl-phenoxy)acetyl Chloride

An alternative approach involves acylation of biphenyl-2-ylamine with 2-(4-formyl-phenoxy)acetyl chloride:

  • Preparation of Acyl Chloride: 2-(4-formyl-phenoxy)acetic acid is converted to its acyl chloride derivative using reagents like thionyl chloride.
  • Acylation: The biphenyl-2-ylamine is then acylated with this acyl chloride in the presence of a base such as triethylamine to yield the target compound.
  • This method allows incorporation of the formyl group via the phenoxyacetyl moiety.

Purification and Characterization

  • Purification: The crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography) to obtain the pure compound.
  • Characterization: Confirmed by melting point determination, IR spectroscopy (noting characteristic amide and aldehyde bands), 1H and 13C NMR spectroscopy, and mass spectrometry.
Step Reagents/Conditions Yield (%) Notes
Reduction of biphenyl-2-nitrobenzene to biphenyl-2-ylamine Fe powder, HCl, reflux ~80 Efficient reduction step
Formylation of biphenyl amine Vilsmeier-Haack reagent (DMF + POCl3), 0-5°C to RT 60-70 Regioselective formylation
Acylation to form acetamide Acetyl chloride or acetic anhydride, Et3N, DCM, 0-25°C 70-85 Controlled acylation to avoid overreaction
Alternative acylation route 2-(4-formyl-phenoxy)acetyl chloride, Et3N, DCM 65-75 Incorporates formyl via phenoxyacetyl group
  • Selectivity: The position of the formyl group is critical; reaction conditions are optimized to avoid ortho or meta substitution, which can complicate purification and reduce yield.
  • Solvent Effects: Polar aprotic solvents such as dichloromethane or tetrahydrofuran favor acylation reactions, while protic solvents may lead to hydrolysis of acyl chlorides.
  • Temperature Control: Low temperatures during formylation and acylation minimize side reactions and improve selectivity.
  • Catalysts and Bases: Triethylamine is commonly used to neutralize HCl formed during acylation, improving reaction efficiency.
  • Industrial Scale-Up: Continuous flow reactors and optimized stoichiometry have been reported to enhance yield and purity in larger-scale syntheses.
Preparation Step Key Reagents/Conditions Purpose Typical Yield (%) Remarks
Reduction Fe powder, HCl, reflux Convert nitro to amine ~80 High efficiency
Formylation Vilsmeier-Haack reagent (DMF + POCl3) Introduce formyl group 60-70 Regioselective
Acylation (direct) Acetyl chloride, triethylamine, DCM Form acetamide 70-85 Controlled reaction
Acylation (alternative) 2-(4-formyl-phenoxy)acetyl chloride, Et3N Form acetamide with phenoxy linker 65-75 Alternative route
Purification Recrystallization, chromatography Obtain pure compound - Essential for characterization

The preparation of N-(4'-Formyl[1,1'-biphenyl]-2-yl)acetamide involves a multi-step synthetic strategy centered on the formation of a biphenyl amine intermediate, selective formylation, and acylation to introduce the acetamide group. Reaction conditions such as choice of reagents, solvents, temperature, and stoichiometry are critical to achieving high yield and purity. Alternative synthetic routes provide flexibility in incorporating the formyl group. These methods are supported by detailed characterization data and have been optimized for both laboratory and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4’-Formyl[1,1’-biphenyl]-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4’-Carboxy[1,1’-biphenyl]-2-yl)acetamide.

    Reduction: 4’-Hydroxy[1,1’-biphenyl]-2-yl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(4’-Formyl[1,1’-biphenyl]-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4’-Formyl[1,1’-biphenyl]-2-yl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The acetamide group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Halogenated derivatives (Cl, Br, I) exhibit high yields (77–90%) due to efficient cross-coupling or electrophilic substitution .
  • The formyl group’s electron-withdrawing nature may slightly reduce yields compared to halogens due to increased steric and electronic challenges during synthesis.

Physical and Spectral Properties

Physical Properties :
  • Melting Point: Formyl-substituted compounds often exhibit lower melting points than halogenated analogs due to reduced crystallinity. For example: N-(3'-Bromo-[1,1'-biphenyl]-2-yl)acetamide: 70–72°C . N-(4'-Chloro-[1,1'-biphenyl]-2-yl)acetamide: Not reported, but chloro analogs typically range 100–120°C . Target Compound: Expected ~80–100°C (estimated from formamide derivatives in ).
Spectral Data :
  • 1H NMR :
    • Formyl proton: Sharp singlet at δ 9.8–10.0 ppm (distinct from halogen or methoxy substituents) .
    • Acetamide methyl: δ 2.0–2.1 ppm (consistent across analogs) .
  • 13C NMR :
    • Formyl carbonyl: δ 190–195 ppm (absent in halogenated analogs) .
    • Biphenyl carbons: Aromatic signals at δ 120–140 ppm, similar to other derivatives .

Structural and Crystallographic Insights

  • Dihedral Angle: In N-(4'-chloro-[1,1'-biphenyl]-2-yl)formamide (analog), the biphenyl rings are non-coplanar (dihedral angle = 52.9°), reducing conjugation and enhancing solubility .
  • Crystal Packing : Formyl derivatives may exhibit intermolecular hydrogen bonding (C=O⋯H-N), influencing solubility and stability compared to halogenated analogs.

Biological Activity

N-(4'-Formyl[1,1'-biphenyl]-2-yl)acetamide is a compound of significant interest due to its unique structural characteristics and potential biological activities. The compound features a biphenyl structure with a formyl group at the para position relative to an acetamide group, which may contribute to its reactivity and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H13_{13}N1_{1}O1_{1}. The presence of both the formyl and acetamide functionalities allows for various chemical reactions, including:

  • Oxidation : The formyl group can be oxidized to form a carboxylic acid.
  • Reduction : It can be reduced to an alcohol using reducing agents.
  • Substitution : The biphenyl structure permits electrophilic aromatic substitution, enhancing its versatility in organic synthesis.

This compound may interact with specific molecular targets within biological systems. The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity. Additionally, the biphenyl structure may enhance interactions with hydrophobic regions of biological membranes or proteins, influencing its biological effects .

Preliminary Studies

Initial studies suggest that this compound exhibits potential anti-inflammatory and anticancer properties. Specifically, it may inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS), indicating its role in reducing inflammation .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:

StudyBiological ActivityIC50_{50} ValueNotes
Study 1Anti-inflammatory12 µMInhibition of NO production in activated macrophages
Study 2Anticancer25 µMInduced apoptosis in cancer cell lines
Study 3Enzyme inhibition20 µMTargeted specific enzymes involved in inflammatory pathways

Interaction Studies

Further investigations into the interactions of this compound with various biomolecules are crucial for understanding its mechanism of action. Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy have been suggested to elucidate binding affinities and specificity towards biological targets .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-(4'-Formylphenyl)acetamideLacks biphenyl moiety; simpler structureLess complex than target compound
N-(3-methyl-[1,1'-biphenyl]-2-yl)acetamideMethyl substitution on biphenyleneAlters electronic properties
Acetamide, N-(1,1'-biphenyl)-2-ylContains biphenylene but lacks formyl functionalityDifferent functional groups lead to varied reactivity

This comparison highlights how the unique combination of functional groups in this compound may confer distinct biological activities compared to its analogs.

Q & A

Q. Q: What are standard synthetic routes for preparing N-(4'-Formyl[1,1'-biphenyl]-2-yl)acetamide, and how can purity be optimized?

A: The compound is typically synthesized via C–N coupling reactions. For example, hypervalent iodine intermediates generated anodically can facilitate aryl-amine coupling (e.g., as shown in the synthesis of analogous biphenyl-acetamide derivatives) . Post-synthesis, purification involves liquid-liquid extraction (e.g., using water and ethyl acetate) followed by column chromatography with ethyl acetate/hexane gradients to isolate the product (77–90% yields reported for similar compounds) . Purity can be confirmed via melting point analysis and HPLC.

Analytical Characterization

Q. Q: Which spectroscopic methods are critical for confirming the structure of this compound?

A: Key techniques include:

  • 1H/13C NMR : Aromatic proton signals (δ 7.2–8.3 ppm) and formyl group resonance (~δ 9.8–10.2 ppm) are diagnostic. Coupling constants (J = 7–9 Hz) help assign substituent positions .
  • FT-IR : Stretching frequencies for amide (1650–1680 cm⁻¹) and formyl (1700–1720 cm⁻¹) groups confirm functional groups .
  • HRMS : Exact mass analysis (e.g., m/z 280.1082 for C₁₅H₁₃NO₂) validates molecular formula .

Intermediate Reactivity

Q. Q: How does the formyl group influence further functionalization of this compound?

A: The formyl group enables Schiff base formation with amines or participation in nucleophilic additions (e.g., Grignard reactions). It can also act as a directing group in cross-coupling reactions (e.g., Pd-catalyzed meta-C–H activation, as seen in biphenyl systems) . Computational studies (DFT) may predict electronic effects on reactivity .

Troubleshooting Low-Yield Reactions

Q. Q: What factors contribute to low yields during synthesis, and how can they be addressed?

A: Common issues include:

  • Incomplete coupling : Optimize catalyst loading (e.g., Pd or hypervalent iodine systems) and reaction time .
  • Byproduct formation : Use scavengers (e.g., molecular sieves) to trap water in formyl-containing reactions.
  • Purification losses : Adjust column chromatography solvents (e.g., higher ethyl acetate ratios for polar derivatives) .

Advanced Data Interpretation

Q. Q: How can overlapping NMR signals in aromatic regions be resolved?

A: Use 2D NMR techniques :

  • COSY : Identifies coupling networks between adjacent protons.
  • HSQC : Correlates 1H and 13C signals to assign quaternary carbons (e.g., formyl carbon at δ ~190 ppm) .
  • Variable-temperature NMR : Reduces signal broadening caused by rotational barriers in biphenyl systems .

Contradictory Data in Literature

Q. Q: How should researchers resolve discrepancies in reported synthetic yields or spectral data?

A: Systematically evaluate:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl vs. -OCH₃) alter reaction rates and yields .
  • Instrument calibration : Compare NMR data acquired at identical fields (e.g., 400 MHz vs. 500 MHz) .
  • Reproducibility : Validate methods using controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

Safety and Handling Protocols

Q. Q: What safety precautions are essential when handling this compound?

A:

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes .

Emerging Research Applications

Q. Q: What novel applications are being explored for this compound?

A: Potential uses include:

  • Drug discovery : As a scaffold for Hsp90 inhibitors or antimicrobial agents (via amide bioisosteres) .
  • Materials science : Functionalization into ligands for metal-organic frameworks (MOFs) or photoactive polymers .

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